2-Chloro-5-nitrobenzamide 2-Chloro-5-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 16588-15-1
VCID: VC21073351
InChI: InChI=1S/C7H5ClN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Cl
Molecular Formula: C7H5ClN2O3
Molecular Weight: 200.58 g/mol

2-Chloro-5-nitrobenzamide

CAS No.: 16588-15-1

Cat. No.: VC21073351

Molecular Formula: C7H5ClN2O3

Molecular Weight: 200.58 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-nitrobenzamide - 16588-15-1

Specification

CAS No. 16588-15-1
Molecular Formula C7H5ClN2O3
Molecular Weight 200.58 g/mol
IUPAC Name 2-chloro-5-nitrobenzamide
Standard InChI InChI=1S/C7H5ClN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)
Standard InChI Key SDHXWAPVLOGAJR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Cl
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Cl

Introduction

Chemical Properties and Structure

Structural Characteristics

2-Chloro-5-nitrobenzamide possesses a benzene ring core with three key substituents arranged in specific positions. The chlorine atom occupies the ortho position (position 2), while the nitro group is situated at the meta position relative to the chlorine (position 5). The carboxamide group (-CONH2) completes the structure, creating a compound with multiple reactive sites and functional groups .

Chemical Identifiers

The compound is uniquely identified through several standardized chemical identifiers, which are essential for cataloging and reference purposes in chemical databases and literature.

Table 1: Chemical Identifiers of 2-Chloro-5-nitrobenzamide

IdentifierValue
CAS Number16588-15-1
Molecular FormulaC7H5ClN2O3
Molecular Weight200.58 g/mol
MDL NumberMFCD00088420

Physical Properties

Thermodynamic Properties

2-Chloro-5-nitrobenzamide demonstrates specific thermodynamic characteristics that influence its behavior under different conditions and its applicability in various chemical processes.

The compound has a melting point of 178°C, representing the temperature at which it transitions from solid to liquid phase. Its boiling point is estimated to be approximately 299.0±25.0°C, though this value is derived from predictive models rather than direct experimental measurement .

Other Physical Characteristics

Beyond its thermodynamic properties, 2-Chloro-5-nitrobenzamide possesses several physical characteristics that are significant for handling, storage, and application purposes.

Table 2: Physical Properties of 2-Chloro-5-nitrobenzamide

PropertyValue
Melting Point178°C
Boiling Point299.0±25.0°C (Predicted)
Density1.520±0.06 g/cm³ (Predicted)
pKa14.23±0.50 (Predicted)
Recommended StorageSealed in dry condition, Room Temperature

The density of 2-Chloro-5-nitrobenzamide is predicted to be 1.520±0.06 g/cm³, reflecting its mass-to-volume ratio. Its estimated pKa value of 14.23±0.50 provides insight into its acid-base behavior in solution contexts. For optimal preservation, it is recommended to store the compound sealed in a dry environment at room temperature .

Synthesis and Preparation

Related Synthetic Procedures

Insights into potential synthesis methods can be drawn from procedures used for structurally similar compounds. For instance, a patent describes the preparation of 2-chloro-5-aminobenzoic acid, which involves the nitration of ortho-chloro-benzoic acid followed by reduction of the resulting nitro compound .

In this procedure, 2-chloro-5-nitro-benzoic acid was prepared by dissolving ortho-chloro-benzoic acid in concentrated sulfuric acid and adding solid potassium nitrate at a controlled temperature of 15-20°C. Alternative approaches, such as those explored by Holleman and Bruyn, involved nitration of ortho-chloro-benzoic acid at room temperature using concentrated nitric acid, which produced a mixture predominantly consisting of 2-chloro-5-nitro-benzoic acid alongside some 2-chloro-3-nitro-benzoic acid .

These procedures could potentially be adapted for the synthesis of 2-Chloro-5-nitrobenzamide by incorporating an additional step to convert the carboxylic acid group to an amide through appropriate amidation reactions.

Related Compounds

Structural Analogues

Several compounds structurally related to 2-Chloro-5-nitrobenzamide provide context for understanding its chemical behavior and potential applications.

2-Chloro-N-cyclopropyl-5-nitrobenzamide

This compound represents a derivative of 2-Chloro-5-nitrobenzamide where the amide hydrogen is substituted with a cyclopropyl group. It maintains the core 2-chloro-5-nitrobenzamide structure while incorporating the cyclopropyl moiety on the amide nitrogen, resulting in a molecular formula of C10H9ClN2O3 and a molecular weight of 240.64 g/mol .

2-Chloro-5-nitro-N-phenylbenzamide

Also known as 2-Chloro-5-nitrobenzanilide, this compound features a phenyl group attached to the amide nitrogen of the core 2-chloro-5-nitrobenzamide structure. With a molecular formula of C13H9ClN2O3 and a molecular weight of 276.67 g/mol, it represents another significant structural variation.

2-Chloro-5-aminobenzoic acid

This compound, which is the subject of the patent described in search result , represents a reduced form of 2-chloro-5-nitrobenzoic acid. While it differs from 2-Chloro-5-nitrobenzamide in having a carboxylic acid group instead of an amide and an amino group instead of a nitro group, it shares the 2-chloro substitution pattern on the benzene ring .

Table 3: Comparison of 2-Chloro-5-nitrobenzamide and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structural Difference from 2-Chloro-5-nitrobenzamide
2-Chloro-5-nitrobenzamideC7H5ClN2O3200.58-
2-Chloro-N-cyclopropyl-5-nitrobenzamideC10H9ClN2O3240.64Cyclopropyl group on amide nitrogen
2-Chloro-5-nitro-N-phenylbenzamideC13H9ClN2O3276.67Phenyl group on amide nitrogen

The study of these related compounds provides valuable insights into how structural modifications affect physical properties and chemical reactivity, which can inform potential applications and synthetic strategies for 2-Chloro-5-nitrobenzamide itself.

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